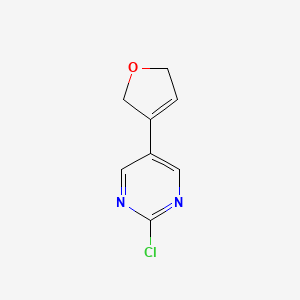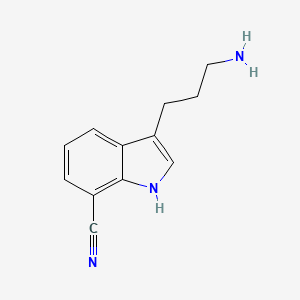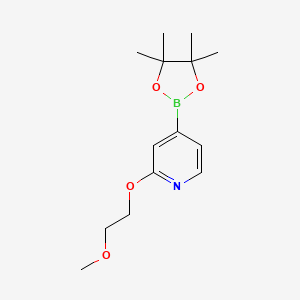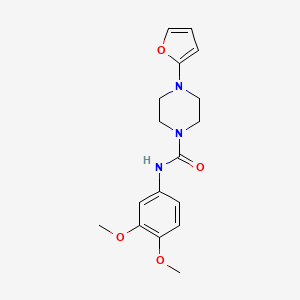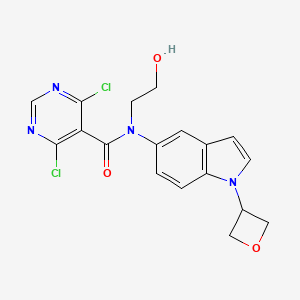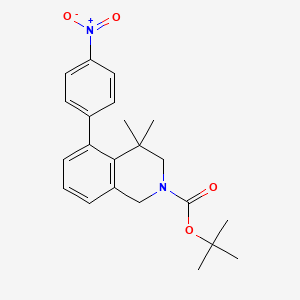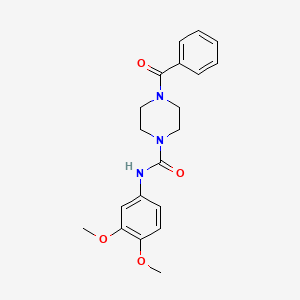![molecular formula C14H11BrN4O3 B13880939 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 3rd position, a methoxypyridinylmethyl group at the 1st position, and a nitro group at the 4th position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxypyridinylmethylation: The methoxypyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative and a methylating agent.
Nitration: The nitro group can be introduced by nitrating the indazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or other substituted derivatives.
Applications De Recherche Scientifique
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitrobenzene
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitropyridine
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroquinoline
Uniqueness
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of the bromine, methoxypyridinylmethyl, and nitro groups on the indazole ring makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H11BrN4O3 |
|---|---|
Poids moléculaire |
363.17 g/mol |
Nom IUPAC |
3-bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C14H11BrN4O3/c1-22-12-7-2-4-9(16-12)8-18-10-5-3-6-11(19(20)21)13(10)14(15)17-18/h2-7H,8H2,1H3 |
Clé InChI |
VPEKOPKHLGPXRY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


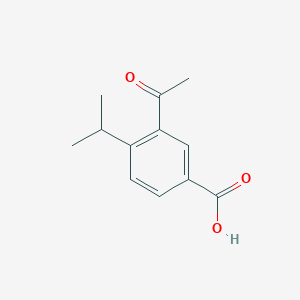

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
